6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one
Brand Name: Vulcanchem
CAS No.: 889944-89-2
VCID: VC11722583
InChI: InChI=1S/C10H11NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4H,5-6H2,1H3,(H,11,12)
SMILES: COC1=CC2=C(CNC(=O)C2)C=C1
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one

CAS No.: 889944-89-2

Cat. No.: VC11722583

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one - 889944-89-2

Specification

CAS No. 889944-89-2
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 6-methoxy-2,4-dihydro-1H-isoquinolin-3-one
Standard InChI InChI=1S/C10H11NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4H,5-6H2,1H3,(H,11,12)
Standard InChI Key NYTWDTKDEQPNEN-UHFFFAOYSA-N
SMILES COC1=CC2=C(CNC(=O)C2)C=C1
Canonical SMILES COC1=CC2=C(CNC(=O)C2)C=C1

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one, reflects its bicyclic framework. Key structural elements include:

  • A 1,4-dihydro-2H-isoquinolin-3-one core, where positions 1 and 4 are saturated, reducing aromaticity compared to fully unsaturated isoquinoline.

  • A methoxy group (-OCH₃) at position 6, introducing steric and electronic effects that modulate reactivity and binding affinity.

  • A ketone group at position 3, which participates in hydrogen bonding and influences molecular conformation.

Comparative analysis of related structures reveals that substitution patterns critically determine biological activity. For instance, the clinical candidate NVP-CGM097, a dihydroisoquinolinone derivative with a 4-chlorophenyl group and complex side chains, exhibits nanomolar affinity for MDM2 . Similarly, PF-06821497 (mevrometostat), another dihydroisoquinolinone analog, is under investigation for metastatic castration-resistant prostate cancer . These examples underscore the pharmacological versatility of the dihydroisoquinolinone scaffold.

Synthetic Methodologies

While no explicit synthesis of 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one is documented in the provided sources, analogous compounds suggest viable routes. The Pictet-Spengler reaction is a cornerstone for constructing the dihydroisoquinolinone framework . Adapting protocols from Holzer et al. , a plausible synthesis involves:

  • Starting Material Preparation:

    • 3-Methoxyphenethylamine or a derivative, functionalized to introduce the methoxy group at the future position 6.

  • Cyclization:

    • Reaction with an appropriate carbonyl compound (e.g., glyoxylic acid or substituted isatin) under acidic or thermal conditions to form the tetrahydroisoquinoline intermediate.

  • Oxidation:

    • Selective oxidation to introduce the ketone at position 3, potentially using reagents like Jones reagent or pyridinium chlorochromate.

  • Functionalization:

    • Introduction of additional substituents via alkylation, acylation, or cross-coupling reactions, if required.

Key challenges include regioselective control during cyclization and avoiding over-oxidation. Kametani’s modified Pictet-Spengler conditions (ethanol, triethylamine, reflux) have yielded regioisomeric dihydroisoquinolinones in 40–99% yields , suggesting scalability for the target compound.

Physicochemical Properties

Data from structurally related compounds provide insights into the expected properties of 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one:

PropertyValue (Analog-Based Estimate)Source Compound Reference
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
Melting Point210–215°C
SolubilityDMSO, Chloroform, Acetone
pKa~9.7 (phenolic OH if present)

Research Gaps and Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline the synthesis of 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one, potentially via microwave-assisted or catalytic cyclization.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy group and ketone position to evaluate effects on target binding and selectivity.

  • In Silico Modeling: Molecular docking studies against MDM2 (PDB ID: 4HG7) to predict binding modes and guide lead optimization.

  • Preclinical Profiling: Assessing pharmacokinetics, toxicity, and efficacy in murine cancer models to validate therapeutic potential.

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